N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
The compound “N-(3-chloro-4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a spiro[cycloheptane-1,2’-quinazoline] moiety, which is a bicyclic system with one atom being a part of both rings . It also contains an acetamide group (CH3CONH2), which is a carboxamide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[cycloheptane-1,2’-quinazoline] moiety would likely impart a rigid, bicyclic structure to the molecule . The chloro, methyl, sulfanyl, and acetamide groups would be attached to this bicyclic core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The sulfanyl group might participate in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide have been synthesized and explored for their biological activities. Research has shown that sulfanyl-substituted derivatives demonstrate significant anti-monoamine oxidase and antitumor activities. These findings suggest potential therapeutic applications in treating certain cancers and neurological disorders (Markosyan et al., 2015).
Antimicrobial Properties
Further investigations into similar compounds have revealed antimicrobial properties, indicating a broad spectrum of biological activity. This includes effective action against both Gram-negative and Gram-positive bacteria, positioning these derivatives as candidates for developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Reactivity and Synthetic Applications
The chemical reactivity and synthesis of related spiro[cyclopropane-1,3'-oxindole] derivatives have been explored, revealing their potential in creating a variety of structurally diverse compounds. These findings are crucial for pharmaceutical research and development, offering a pathway to novel drug discovery (Yong et al., 2007).
Novel Scaffolds for Drug Development
The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives showcases the potential of these compounds as scaffolds for developing new drugs. Their in vitro activity against Candida albicans highlights the possibility for antifungal drug development (Maruoka et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS/c1-16-10-11-17(14-19(16)24)25-21(28)15-29-22-18-8-4-5-9-20(18)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCIPOWDYVGVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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